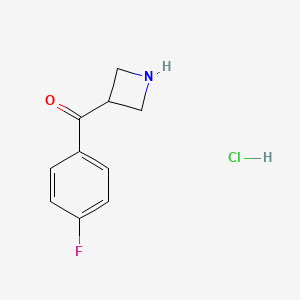

Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride

Vue d'ensemble

Description

Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and unique structural features.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of cyclopropane 1,1-diesters with alkyl azides in the presence of a catalyst such as titanium tetrachloride (TiCl4) in hexafluoro-2-propanol (HFIP) . This reaction results in the formation of C-4 substituted azetidines.

Industrial Production Methods

Industrial production methods for azetidin-3-yl(4-fluorophenyl)methanone hydrochloride are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reactions

The compound is synthesized through multi-step processes involving azetidine ring formation and subsequent functionalization. Key methodologies include:

a. Azetidine Ring Construction

-

Cyclization of β-Amino Alcohols : A common approach involves treating β-amino alcohols with thionyl chloride or mesyl chloride to form azetidine intermediates. For example, mesylation of 3-(hydroxymethyl)azetidine precursors followed by nucleophilic substitution yields functionalized azetidines .

-

Hydrochloride Salt Formation : The free base is converted to the hydrochloride salt via treatment with HCl gas in ethanol or methanol, enhancing stability and crystallinity .

b. Functionalization of the Azetidine Ring

-

Nucleophilic Substitution : The azetidine nitrogen reacts with electrophiles such as alkyl halides or acylating agents. For instance, coupling with thiazole-2-carbonylpiperazine under basic conditions produces advanced intermediates for pharmaceuticals .

-

Aza-Michael Additions : Reactions with amines (e.g., morpholine, piperidine) in acetonitrile at 65°C yield 1,3′-biazetidine derivatives with moderate-to-high yields (61–75%) .

Ring-Opening and Stability

The strained azetidine ring undergoes selective ring-opening under acidic or nucleophilic conditions:

The hydrochloride salt’s stability is pH-dependent. Under alkaline conditions (e.g., NaOH), it regenerates the free base, which is susceptible to oxidation at the benzylic position .

Reactivity of the 4-Fluorophenyl Group

The electron-withdrawing fluorine atom directs electrophilic substitution reactions to the meta position and enhances the ketone’s electrophilicity:

-

Friedel-Crafts Acylation : The ketone group participates in acylations with aromatic amines, forming indole-linked derivatives under acidic conditions .

-

Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids (e.g., pyridylboronates) occur at the ketone’s α-position, facilitated by palladium catalysts .

Comparative Reactivity with Analogues

The fluorophenyl group and azetidine ring distinguish its reactivity from related compounds:

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| (Azetidin-1-yl)(3-chloro-4-fluorophenyl)methanone | Chlorine substituent | Higher electrophilicity, slower hydrolysis |

| 4-(Azetidin-3-yl)pyridine | Pyridine ring | Enhanced aromatic stabilization, reduced ring-opening |

| Azetidin-3-ylpiperidine | Piperidine substitution | Increased basicity, faster nucleophilic reactions |

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is primarily recognized for its role as a monoacylglycerol lipase (MAGL) inhibitor . This inhibition affects the endocannabinoid system by preventing the degradation of 2-arachidonoylglycerol (2-AG), thereby increasing its levels and enhancing cannabinoid receptor activation (CB1 and CB2) . This mechanism positions the compound as a potential therapeutic agent in:

- Pain Management : The compound has been investigated for its analgesic properties, particularly in conditions leading to chronic pain .

- Metabolic Disorders : There is ongoing research into its effects on obesity, hyperphagia, and diabetes, suggesting a role in metabolic regulation .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to yield ketones or carboxylic acids.

- Reduction : Capable of being reduced to form alcohols or amines.

- Substitution Reactions : Facilitates nucleophilic substitutions that introduce different substituents onto the azetidine ring .

Biological Research

The compound has applications in biological studies aimed at understanding enzyme interactions and cellular pathways. It is utilized to explore how modifications in the endocannabinoid system can impact physiological processes, including:

- Cell Signaling Pathways : Modulating pathways that influence gene expression and cellular metabolism.

- Enzyme Activity Studies : Investigating interactions with various enzymes beyond MAGL, contributing to a broader understanding of biochemical mechanisms .

Pharmaceutical Development

Due to its biological activity, this compound is considered a lead compound in drug discovery efforts aimed at developing new therapeutic agents. Its unique structural features make it suitable for further modifications to enhance efficacy and reduce side effects .

Industrial Applications

The compound's properties allow it to be explored in developing new materials and chemical processes, particularly in industries focused on pharmaceuticals and advanced materials .

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

The mechanism of action of azetidin-3-yl(4-fluorophenyl)methanone hydrochloride involves the inhibition of the enzyme monoacylglycerol lipase (MAGL). This inhibition leads to the elevation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is an agonist of the cannabinoid receptors CB1 and CB2 . The compound’s interaction with these molecular targets results in various pharmacological effects, including anti-inflammatory and analgesic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-Fluorobenzyl)piperidin-4-yl methanone

- 1-(3,4-Dichlorobenzyl)piperidin-4-yl methanone

- 1-(4-Chlorobenzyl)piperidin-4-yl methanone

Uniqueness

Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is unique due to its azetidine ring structure, which imparts significant ring strain and unique reactivity compared to other similar compounds . This structural feature makes it a valuable compound in medicinal chemistry and organic synthesis.

Activité Biologique

Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and implications for drug development.

Overview of the Compound

This compound belongs to the azetidine class, characterized by a four-membered nitrogen-containing heterocycle. Its molecular formula is C10H11ClFNO, with a molecular weight of approximately 215.65 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for biological studies.

Target Enzyme: Monoacylglycerol Lipase (MAGL)

The primary biological target for this compound is monoacylglycerol lipase (MAGL), an enzyme crucial for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound prevents the breakdown of 2-AG, leading to increased levels of this endocannabinoid in the body. This action has significant implications for modulating cannabinoid receptor activity (CB1 and CB2), which are involved in various physiological processes including pain modulation, appetite regulation, and mood stabilization .

Inhibition of 2-AG Degradation

The inhibition of MAGL by this compound results in elevated 2-AG levels. This elevation enhances cannabinoid receptor activation, which can influence multiple signaling pathways within cells. Research indicates that this compound acts competitively with respect to the 2-AG substrate, suggesting a direct interaction with the enzyme's active site.

Cellular Effects

Studies have shown that this compound affects various cell types by modulating gene expression and cellular metabolism. For instance, in laboratory settings, it has been observed to increase norepinephrine levels alongside 2-AG without adverse effects at lower dosages .

Research Applications

This compound has diverse applications in scientific research:

- Medicinal Chemistry : It serves as a lead compound for developing new therapeutic agents targeting the endocannabinoid system.

- Biological Studies : The compound is utilized in studying biological pathways related to lipid metabolism and cannabinoid receptor signaling.

- Pharmaceutical Development : Its pharmacological properties make it a candidate for further development in treating conditions like chronic pain, anxiety disorders, and obesity.

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

azetidin-3-yl-(4-fluorophenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO.ClH/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTNUTUZJIUEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.